2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is a synthetic organic compound known for its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol has been extensively studied for its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation.
Biology: In studies related to oxidative stress and cellular protection.
Industry: Used as an additive in lubricants and fuels to enhance stability and performance
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group is the primary site of action, and the bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated hydroxyanisole (BHA): Another phenolic antioxidant used in various applications
Uniqueness
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in different fields.
Properties
Molecular Formula |
C25H35NO3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)22(26-11-13-29-14-12-26)17-7-9-19(27)10-8-17/h7-10,15-16,22,27-28H,11-14H2,1-6H3 |
InChI Key |
GZTQKDKRYRWFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)N3CCOCC3 |
Origin of Product |
United States |
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